![molecular formula C12H7NO3 B1219392 3-Nitrodibenzofuran CAS No. 5410-97-9](/img/structure/B1219392.png)
3-Nitrodibenzofuran
Overview
Description
Synthesis Analysis
The synthesis of 3-nitrodibenzofuran involves regioselective nitration processes. Nitration of dibenzofuran with nitric acid in trifluoroacetic acid selectively produces this compound under mild conditions. This contrasts with the Friedel-Crafts type nitration, which favors the formation of 2-nitrodibenzofuran when using alkyl nitrates and aluminium chloride in nitromethane (Takashi Keumi et al., 1982).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through crystallographic studies, revealing that the molecules are nearly planar and pack in herringbone patterns. This planarity is attributed to the conjugated system of the dibenzofuran and the nitro group, which results in symmetry-related head-to-tail pairs with parallel π systems (P. A. Chaloner et al., 1995).
Scientific Research Applications
Synthesis Methods
- Regioselective Preparation : 3-Nitrodibenzofuran is selectively synthesized using nitric acid in trifluoroacetic acid under mild conditions. This method contrasts with Friedel-Crafts type nitration, which yields 2-nitrodibenzofuran as the main product (Keumi et al., 1982).
Applications in Biochemistry and Molecular Biology
- Photolabile Caging Groups : this compound (NDBF) groups are used as photolabile "caging" groups in molecular biology. They mask the Watson-Crick interactions of dA and dC residues and can be removed wavelength-selectively, enabling complex (un)caging strategies of oligonucleotides (Schäfer et al., 2011).
- Two-Photon Active Caging Compounds : NDBF has been established as an efficient two-photon active cage. Computational approaches are used to design improved two-photon active caging groups based on the NDBF chromophore (Dreuw et al., 2012).
- Enhanced Photolysis Applications : A new caging group based on the nitrodibenzofuran chromophore has been developed with improved photochemical properties, offering new tools for rapid and efficient release of ions for biological studies (Li, 2006).
Molecular and Structural Studies
- Structural Analysis : The molecular structures of this compound have been determined, providing insights into their planar configurations and packing patterns, which is crucial for understanding their chemical behavior and interactions (Chaloner et al., 1995).
Safety and Hazards
3-Nitrodibenzofuran is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .
Mechanism of Action
Target of Action
It’s known to be used as a protecting group for thiol in peptides .
Mode of Action
3-Nitrodibenzofuran acts as a protecting group for thiol in peptides . It’s used to prevent the isomerization of protected thiols to a dead-end product upon photolysis . The thiol is masked with a this compound group, preventing unwanted reactions .
Biochemical Pathways
It’s known that the compound can be involved in various processes accompanied by the destruction of the aromatic sextet, in particular the diels–alder reaction and dipolar cycloaddition .
Pharmacokinetics
Its molecular weight is 2131889 , which could influence its pharmacokinetic properties.
Result of Action
It’s known that the compound can act as michael acceptors and as “latent” equivalents of highly electrophilic α-nitrocarbonyl compounds .
Action Environment
Environmental factors such as temperature, ph, and light conditions could potentially influence the compound’s action .
properties
IUPAC Name |
3-nitrodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFAHDAUVZRVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202446 | |
Record name | 3-Nitrodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5410-97-9 | |
Record name | 3-Nitrodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5410-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005410979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrodibenzofuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-NITRODIBENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of 3-nitrodibenzofuran in the environment?
A1: this compound is primarily formed as a secondary product through the photochemical transformation of other polycyclic aromatic hydrocarbons (PAHs) in the atmosphere. [] Traffic emissions and coal combustion are significant contributors to PAHs in urban environments, ultimately leading to the formation of this compound. []
Q2: Can this compound be selectively synthesized?
A4: Yes, direct nitration of dibenzofuran with nitric acid in trifluoroacetic acid yields this compound with high selectivity under mild conditions. [] This method offers an efficient way to synthesize this particular isomer.
Q3: What is the molecular structure of this compound?
A5: this compound consists of two benzene rings fused together with a furan ring, and a nitro group attached to the carbon atom at position 3 of the dibenzofuran structure. The molecule is nearly planar and exhibits a herringbone packing arrangement in the solid state. []
Q4: How is this compound used in biomolecule patterning?
A6: A novel two-photon (2P) activatable molecule, TPA-trisNTA, incorporating a this compound derivative as a photocleavable group, was developed for high-precision biomolecule patterning. [] Upon irradiation with NIR light, the this compound moiety cleaves, enabling controlled activation and immobilization of proteins in 2D and 3D. [] This approach allows for precise spatial and temporal control over protein organization, facilitating the study of cellular processes in environments mimicking the natural extracellular matrix. []
Q5: Can you elaborate on the wavelength-selective uncaging of oligonucleotides using this compound?
A7: this compound can be incorporated into oligonucleotides as a photocleavable protecting group for the nucleobase. [] This modification allows for the controlled release of the oligonucleotide upon irradiation with specific wavelengths of light. [] The use of this compound enables multi-wavelength uncaging, providing greater complexity and control over oligonucleotide function in experimental settings. []
Q6: What are the environmental concerns related to this compound?
A8: As this compound is found in particulate matter, it poses a potential risk to human health, particularly due to its association with respiratory problems and lung cancer. [] While research on its specific toxicological effects is ongoing, its presence in the environment warrants further investigation and monitoring. []
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